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molecular formula C12H17N3O3 B8401435 N-2-(morpholin-4-yl)ethyl-3-nitroaniline

N-2-(morpholin-4-yl)ethyl-3-nitroaniline

Cat. No. B8401435
M. Wt: 251.28 g/mol
InChI Key: XSGRBIVKZXILKK-UHFFFAOYSA-N
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Patent
US07135047B2

Procedure details

28.2 g 3-fluoronitrobenzene and 143 g 4-(2-aminoethyl)morpholine were dissolved in 300 ml dimethyl sulfoxide, and the batch was stirred for 60 h at 100° C. After cooling, the batch was poured into 1 l water. The mixture was extracted several times with methyl tert-butyl ether, and the combined organic phases were reduced to dryness in a rotary evaporator, yielding a dark liquid.
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
143 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:6][CH:7]=1.[NH2:11][CH2:12][CH2:13][N:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1.O>CS(C)=O>[N:14]1([CH2:13][CH2:12][NH:11][C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[CH:3]=2)[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
28.2 g
Type
reactant
Smiles
FC=1C=C(C=CC1)[N+](=O)[O-]
Name
Quantity
143 g
Type
reactant
Smiles
NCCN1CCOCC1
Name
Quantity
300 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the batch was stirred for 60 h at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted several times with methyl tert-butyl ether
CUSTOM
Type
CUSTOM
Details
the combined organic phases were reduced to dryness in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
yielding a dark liquid

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
Smiles
N1(CCOCC1)CCNC1=CC(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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